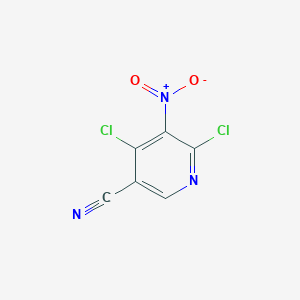
4,6-Dichloro-5-nitronicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-nitronicotinonitrile is a chemical compound with the molecular formula C6HCl2N3O2 and a molecular weight of 217.99704 g/mol It is characterized by the presence of two chlorine atoms, a nitro group, and a nitrile group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-nitronicotinonitrile typically involves the chlorination and nitration of nicotinonitrile derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 6 positions of the pyridine ring. The nitration step can be achieved using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-5-nitronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 4,6-dichloro-5-aminonicotinonitrile.
Oxidation: Formation of various oxidation states of the nitro group.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-nitronicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-nitronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in antimicrobial or antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-5-aminonicotinonitrile: Similar structure but with an amino group instead of a nitro group.
4,6-Dichloro-5-nitropyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4,6-Dichloro-5-nitrobenzene: Similar structure but with a benzene ring instead of a pyridine ring
Uniqueness
4,6-Dichloro-5-nitronicotinonitrile is unique due to its specific combination of functional groups (chlorine, nitro, and nitrile) attached to a pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
89247-08-5 |
|---|---|
Molekularformel |
C6HCl2N3O2 |
Molekulargewicht |
217.99 g/mol |
IUPAC-Name |
4,6-dichloro-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C6HCl2N3O2/c7-4-3(1-9)2-10-6(8)5(4)11(12)13/h2H |
InChI-Schlüssel |
OCJPGECKCVYJOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


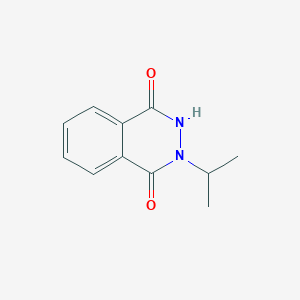
![4-Fluorobenzo[d]thiazol-5-amine](/img/structure/B13006695.png)
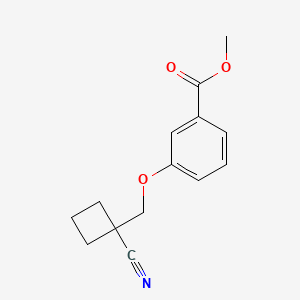
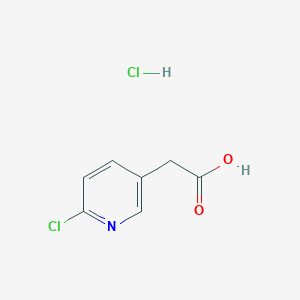
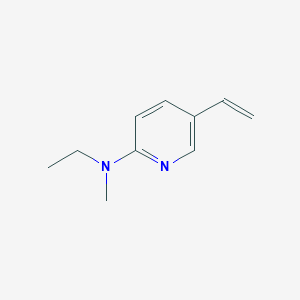
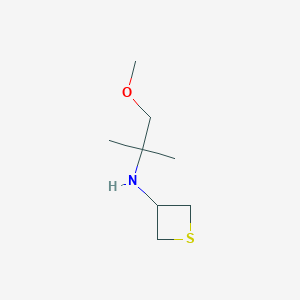
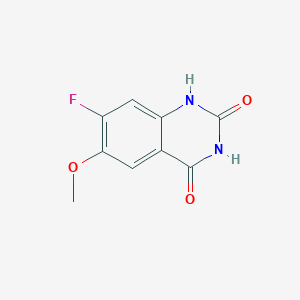
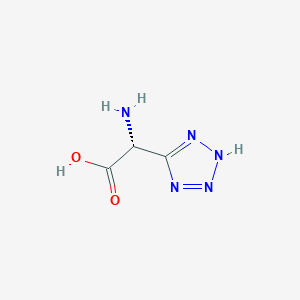
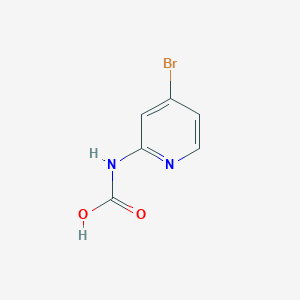
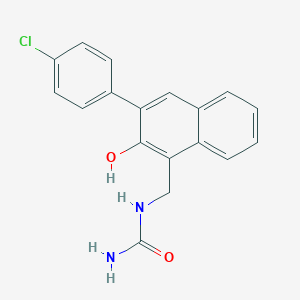

![3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid](/img/structure/B13006768.png)
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine](/img/structure/B13006773.png)
![tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride](/img/structure/B13006780.png)
